Entecavir-13C2,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

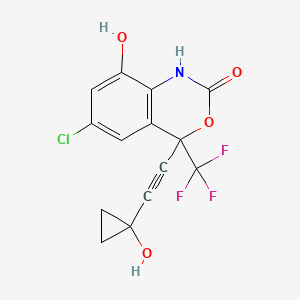

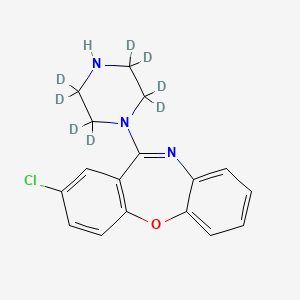

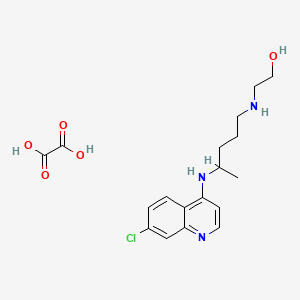

Entecavir-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of entecavir, a guanosine nucleoside analogue with potent antiviral activity against the hepatitis B virus. The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and identification in various research applications .

Mecanismo De Acción

Target of Action

Entecavir-13C2,15N is a potent and selective inhibitor of the Hepatitis B Virus (HBV) . The primary target of this compound is the HBV polymerase . This enzyme plays a crucial role in the replication of the HBV, making it an effective target for antiviral therapy .

Mode of Action

This compound, being a guanosine nucleoside analogue, competes with the natural substrate deoxyguanosine triphosphate . It functionally inhibits all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This results in the reduction of viral DNA synthesis .

Biochemical Pathways

The biochemical pathway affected by this compound is the HBV replication process . By inhibiting the HBV polymerase, this compound disrupts the replication of the virus, thereby reducing the viral load in the body .

Pharmacokinetics

This compound is intracellularly phosphorylated to guanosine triphosphate . There were no clinically relevant effects on the pharmacokinetics of Entecavir based on age, sex, race, or hepatic function . Renal impairment resulted in increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of <50 ml/min .

Result of Action

The result of this compound’s action is the effective inhibition of HBV replication . This leads to a reduction in the viral load, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, factors such as the patient’s renal function can also influence the drug’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

Entecavir-13C2,15N interacts with the HBV polymerase, inhibiting the replication of the virus . It is a guanine analog, which means it mimics the structure of guanine, one of the four nucleobases in the nucleic acids DNA and RNA .

Cellular Effects

In HepG2 cells, a human liver cancer cell line often used in HBV research, this compound has been shown to effectively inhibit HBV with an EC50 value of 3.75 nM . This indicates that it can significantly reduce the amount of virus in these cells at very low concentrations .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the HBV polymerase, thereby inhibiting the enzyme’s activity and preventing the replication of the virus . This interaction is highly specific, which contributes to the compound’s potency and selectivity .

Temporal Effects in Laboratory Settings

The effects of this compound on HBV replication in HepG2 cells have been observed to be stable over time

Metabolic Pathways

This compound is involved in the metabolic pathways of HBV replication. It interacts with the HBV polymerase, an enzyme crucial for the replication of the virus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Entecavir-13C2,15N involves the incorporation of isotopic carbon-13 and nitrogen-15 into the entecavir molecule. This process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Análisis De Reacciones Químicas

Types of Reactions: Entecavir-13C2,15N undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Aplicaciones Científicas De Investigación

Entecavir-13C2,15N has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.

Biology: Employed in the study of biological pathways and enzyme activities.

Medicine: Utilized in pharmacokinetics and drug development studies to track the distribution and metabolism of entecavir.

Industry: Applied in quality control and assurance processes in pharmaceutical manufacturing.

Comparación Con Compuestos Similares

Entecavir: The parent compound, used as an antiviral drug for hepatitis B.

Entecavir-d2: A deuterium-labeled analogue used in similar research applications.

Other guanosine nucleoside analogues: Such as lamivudine and adefovir, which also exhibit antiviral activity against hepatitis B.

Uniqueness: Entecavir-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and identification in research studies. This makes it particularly valuable in pharmacokinetics, metabolic studies, and drug development .

Propiedades

Número CAS |

1329796-53-3 |

|---|---|

Fórmula molecular |

C12H15N5O3 |

Peso molecular |

280.262 |

Nombre IUPAC |

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1 |

Clave InChI |

QDGZDCVAUDNJFG-PUSDEWLCSA-N |

SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N |

Sinónimos |

2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N; Baraclude-13C2,15N; BMS 200475-13C2,15N; SQ 34676-13C2,15N; _x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)

![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)